![molecular formula C26H22FN3O2 B2884504 5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866728-01-0](/img/structure/B2884504.png)
5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods.Molecular Structure Analysis
Structural analyses of pyrazolo [4,3-c]quinoline derivatives reveal intricate molecular geometries and interactions. The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactivity of pyrazolo [4,3-c]quinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazoloquinoline derivatives is a focal point in organic chemistry due to their significant biological activities. A multicomponent, facile, and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions highlights the interest in developing eco-friendly and efficient synthetic routes. This method emphasizes operational simplicity, high selectivity, and excellent yields, making it a valuable approach for generating these compounds for further study (Khumalo et al., 2019).
Biological Activities
Quinoline derivatives are well-documented for their varied biological activities, including antibacterial, antifungal, and antitubercular properties. For instance, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have shown potent antitubercular activity against Mycobacterium tuberculosis H37Rv, indicating their potential as antitubercular agents (Kantevari et al., 2011).
Interactions with Proteins and Potential for Cell Imaging
The interaction of synthesized derivatives with proteins and their application in cell imaging demonstrates the versatility of pyrazoloquinoline compounds. A series of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives exhibit staining properties to cultured HeLa cells, suggesting their utility as fluorophores for biological imaging (Majumdar et al., 2014).
Molecular Logic Gates and Photophysical Properties
The photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives reveal their potential in implementing molecular logic switches. The pH-dependent fluorescence of certain derivatives can be interpreted as multilevel logic gates, demonstrating the intersection of organic chemistry and materials science for developing novel optical materials (Uchacz et al., 2016).
Mechanism of Action
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-16-8-10-17(11-9-16)25-20-15-30(14-18-6-4-5-7-21(18)27)22-13-24(32-3)23(31-2)12-19(22)26(20)29-28-25/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIHXJJWGZIRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorobenzyl)-7,8-dimethoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline |
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